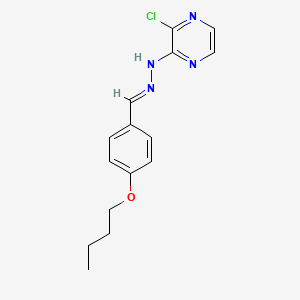
N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as DPA-714, is a small molecule that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood, but it is thought to involve binding to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in a range of cellular processes, including steroid synthesis, apoptosis, and inflammation. By binding to TSPO, this compound may modulate these processes and have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to reduce oxidative stress, improve mitochondrial function, and modulate the immune response. These effects may have implications for a range of conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its specificity for TSPO. This allows researchers to investigate the role of TSPO in cellular processes and disease states. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are a number of future directions for research on N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the potential use of this compound as a diagnostic tool for neuroinflammatory conditions. Another area of research is the development of more potent TSPO ligands that may have greater therapeutic potential. Additionally, further investigation into the mechanism of action of this compound may provide insights into the role of TSPO in cellular processes and disease states.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenylamine with ethyl 2-chloroacetate to produce N-(3,4-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with potassium phthalimide to produce N-(3,4-dimethylphenyl)-2-phthalimidoacetamide. The final step involves the reaction of N-(3,4-dimethylphenyl)-2-phthalimidoacetamide with 2-hydroxybenzoyl chloride to produce this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation, where this compound has been shown to have anti-inflammatory effects in the brain. This has led to investigations into the potential use of this compound as a diagnostic tool for neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-7-8-13(9-12(11)2)18-16(20)10-19-14-5-3-4-6-15(14)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHUMVLKVAVPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)


![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)

![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)
![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)


![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)